Stick Insect Hypertrehalosaemic Factor II

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

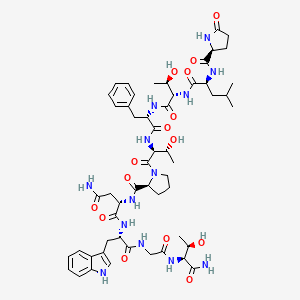

Stick Insect Hypertrehalosaemic Factor II is a synthetic peptide that mimics the natural hypertrehalosaemic factor found in the corpus cardiacum of the Indian stick insect, Carausius morosus. This compound is known for its ability to increase trehalose levels in the hemolymph of insects, which is crucial for energy mobilization during periods of high metabolic demand .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Stick Insect Hypertrehalosaemic Factor II is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under controlled conditions to ensure the correct sequence and structure of the peptide .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC). The purified peptide is then lyophilized to obtain a stable powder form .

Análisis De Reacciones Químicas

Types of Reactions: Stick Insect Hypertrehalosaemic Factor II primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions:

Reagents: Protected amino acids, coupling reagents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA).

Major Products: The major product of the synthesis is the this compound peptide, which is characterized by its specific amino acid sequence and biological activity .

Aplicaciones Científicas De Investigación

Stick Insect Hypertrehalosaemic Factor II has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.

Biology: Investigated for its role in insect physiology, particularly in energy mobilization and metabolism.

Industry: Utilized in the production of bioactive peptides for research and development purposes

Mecanismo De Acción

Stick Insect Hypertrehalosaemic Factor II exerts its effects by binding to specific receptors in the insect’s corpus cardiacum, leading to the release of trehalose into the hemolymph. This process involves the activation of signaling pathways that regulate carbohydrate metabolism, ensuring a steady supply of energy during periods of high demand .

Comparación Con Compuestos Similares

Adipokinetic Hormone (AKH): Another insect peptide that regulates energy metabolism by mobilizing lipids and carbohydrates.

Red Pigment-Concentrating Hormone (RPCH): A peptide involved in pigment concentration and energy mobilization in crustaceans.

Uniqueness: Stick Insect Hypertrehalosaemic Factor II is unique due to its specific amino acid sequence and its potent hypertrehalosaemic effect, which is not as pronounced in other similar peptides. This specificity makes it a valuable tool for studying insect physiology and developing targeted insecticides .

Propiedades

Fórmula molecular |

C54H75N13O15 |

|---|---|

Peso molecular |

1146.3 g/mol |

Nombre IUPAC |

(2S)-N-[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]butanediamide |

InChI |

InChI=1S/C54H75N13O15/c1-26(2)20-35(60-48(76)34-17-18-41(72)59-34)50(78)65-44(28(4)69)53(81)63-36(21-30-12-7-6-8-13-30)51(79)66-45(29(5)70)54(82)67-19-11-16-39(67)52(80)62-38(23-40(55)71)49(77)61-37(22-31-24-57-33-15-10-9-14-32(31)33)47(75)58-25-42(73)64-43(27(3)68)46(56)74/h6-10,12-15,24,26-29,34-39,43-45,57,68-70H,11,16-23,25H2,1-5H3,(H2,55,71)(H2,56,74)(H,58,75)(H,59,72)(H,60,76)(H,61,77)(H,62,80)(H,63,81)(H,64,73)(H,65,78)(H,66,79)/t27-,28-,29-,34+,35+,36+,37+,38+,39+,43+,44+,45+/m1/s1 |

Clave InChI |

HZDAWOVKRWJDTA-OKTXPXFWSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5)O |

SMILES canónico |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(C(C)O)C(=O)N)NC(=O)C5CCC(=O)N5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12402830.png)

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)

![2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid](/img/structure/B12402904.png)

![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)

![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)